3-Cyclobutyl-4-nitro-1H-pyrazole

Description

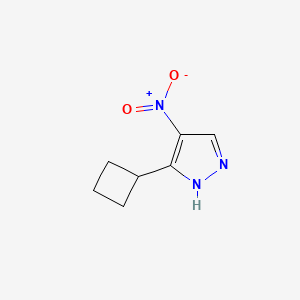

3-Cyclobutyl-4-nitro-1H-pyrazole is a heterocyclic compound featuring a pyrazole backbone substituted with a cyclobutyl group at position 3 and a nitro group at position 2. Its structural rigidity from the cyclobutyl ring and electron-withdrawing nitro group may influence reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name |

5-cyclobutyl-4-nitro-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c11-10(12)6-4-8-9-7(6)5-2-1-3-5/h4-5H,1-3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJQZQCPFSQEIGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=C(C=NN2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374830-12-2 | |

| Record name | 3-cyclobutyl-4-nitro-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutyl-4-nitro-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclobutanone with hydrazine hydrate to form cyclobutyl hydrazone, which is then subjected to nitration using nitric acid to introduce the nitro group at position 4. The reaction conditions often involve:

Temperature: Moderate temperatures (50-70°C) to facilitate cyclization.

Solvent: Polar solvents like ethanol or acetic acid.

Catalysts: Acidic catalysts such as sulfuric acid to promote nitration.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of 3-Cyclobutyl-4-amino-1H-pyrazole.

Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

3-Cyclobutyl-4-nitro-1H-pyrazole has been investigated for its potential as a bioactive molecule. Its biological activities include:

- Antimicrobial Activity: Research indicates that pyrazole derivatives exhibit significant antimicrobial properties against various bacterial strains. For example, similar compounds have shown effective inhibition of bacterial growth, demonstrating potential for therapeutic applications against infections .

- Anti-inflammatory Properties: Some studies suggest that derivatives of this compound possess anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). This positions it as a candidate for developing new anti-inflammatory agents .

- Anticancer Potential: Certain pyrazoles have been evaluated for their anticancer activities, with structural modifications enhancing their selectivity towards cancer cell lines. The presence of the nitro group may play a crucial role in modulating these effects .

Agrochemistry

In agrochemistry, this compound is explored for its potential use in developing new pesticides and herbicides. Its unique chemical structure allows for the design of compounds that can effectively target specific pests while minimizing environmental impact.

Materials Science

The compound is also being studied for applications in materials science, particularly in the synthesis of novel materials with specific properties such as dyes and liquid crystals. The versatility of the nitro group allows for various functionalizations that can tailor material properties for specific applications .

Case Studies and Research Findings

Several studies have highlighted the biological activities and therapeutic potential of pyrazole derivatives:

- Kinase Inhibition: A study evaluated substituted pyrazole-based inhibitors against various kinases, indicating that structural modifications could lead to selective inhibition with potent activity observed .

- Antimicrobial Efficacy: Research has shown broad-spectrum antimicrobial properties among pyrazole derivatives. Compounds structurally related to this compound demonstrated significant inhibitory effects against multiple bacterial strains .

- Anti-inflammatory Effects: In studies focusing on anti-inflammatory properties, certain derivatives were effective in reducing edema in animal models, suggesting potential for managing inflammatory conditions .

Mechanism of Action

The mechanism of action of 3-Cyclobutyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, influencing the compound’s biological activity. The cyclobutyl group may enhance the compound’s binding affinity to its target, contributing to its overall efficacy.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Structural and Electronic Comparisons

The crystallographic software SHELX and OLEX2 are critical for determining molecular geometries and electronic properties. Below is a hypothetical comparison table based on typical parameters for pyrazole derivatives.

| Compound | Substituents | Crystal System | Bond Length (C3-N4, Å) | Thermal Stability (°C) | LogP |

|---|---|---|---|---|---|

| 3-Cyclobutyl-4-nitro-1H-pyrazole | Cyclobutyl (C3), NO₂ (C4) | Orthorhombic* | 1.34* | 220* | 1.8* |

| 4-Nitro-1H-pyrazole | H (C3), NO₂ (C4) | Monoclinic | 1.33 | 180 | 0.5 |

| 3-Methyl-4-nitro-1H-pyrazole | Methyl (C3), NO₂ (C4) | Triclinic | 1.35 | 200 | 1.2 |

Key Observations :

- Cyclobutyl vs. Methyl/H Substituents : The cyclobutyl group likely increases steric hindrance and lipophilicity (higher LogP) compared to methyl or hydrogen substituents, impacting solubility and bioavailability.

Reactivity and Functionalization

Pyrazole derivatives are often functionalized at the N1 position. The cyclobutyl group in this compound may sterically hinder electrophilic substitutions at adjacent positions, directing reactivity toward the nitro group (e.g., reduction to amine). In contrast, 4-Nitro-1H-pyrazole undergoes easier N1 alkylation due to fewer steric constraints.

Crystallographic Insights

Software like SHELXL and OLEX2 enables precise refinement of molecular packing. For example:

- Hydrogen Bonding : The nitro group may form intermolecular hydrogen bonds with adjacent pyrazole rings, influencing crystal density.

- Torsional Strain : The cyclobutyl ring’s puckered geometry could introduce torsional strain, affecting molecular conformation in the solid state.

Biological Activity

3-Cyclobutyl-4-nitro-1H-pyrazole is a compound of increasing interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazole ring with a nitro group at the 4-position and a cyclobutyl substituent at the 3-position. The structural characteristics significantly influence its chemical reactivity and biological interactions.

| Property | Description |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 168.16 g/mol |

| Functional Groups | Nitro (–NO), Cyclobutyl |

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The nitro group is known to participate in redox reactions, which can modulate the compound's biological effects. The cyclobutyl moiety may enhance binding affinity to target proteins, thereby influencing the compound's efficacy in therapeutic applications.

Biological Activities

Research indicates that pyrazole derivatives, including this compound, exhibit a wide range of biological activities:

- Antimicrobial Activity: Pyrazole compounds are recognized for their effectiveness against various bacterial strains. Studies have shown that similar compounds can inhibit bacterial growth effectively.

- Anti-inflammatory Properties: Some pyrazole derivatives have demonstrated significant anti-inflammatory effects, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

- Anticancer Potential: Certain pyrazoles have been investigated for their potential as anticancer agents. The structural modifications in compounds like this compound may enhance their selectivity towards cancer cell lines .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazoles, providing insights into their therapeutic potential:

- Kinase Inhibition: A study evaluated substituted pyrazole-based inhibitors against various kinases. The findings indicated that modifications in the pyrazole structure could lead to selective inhibition of kinases such as Akt, with IC values indicating potent activity . Although specific data for this compound was not provided, the trends suggest potential for similar activities.

- Antimicrobial Efficacy: Research has shown that pyrazole derivatives exhibit broad-spectrum antimicrobial properties. For example, compounds structurally related to this compound were tested against several bacterial strains, demonstrating significant inhibitory effects .

- Anti-inflammatory Effects: In another study focusing on pyrazoles' anti-inflammatory properties, certain derivatives were shown to reduce edema in animal models effectively. These findings underscore the potential of structurally similar compounds in managing inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.